Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride
Description
Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride is an organic compound characterized by a phenylacetate backbone modified with a 3-aminopropyl substituent and a methyl ester group. Its molecular formula is C₁₃H₂₀ClNO₂ (calculated based on structural analysis), with a molecular weight of approximately 259.7 g/mol (similar analogs suggest this range) . The compound’s structure includes:
- A phenyl ring substituted at the para position with a 3-aminopropyl chain.
- A methyl ester group linked via an acetoxy moiety.
- A hydrochloride salt formation at the terminal amine.
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
methyl 2-[4-(3-aminopropyl)phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-15-12(14)9-11-6-4-10(5-7-11)3-2-8-13;/h4-7H,2-3,8-9,13H2,1H3;1H |
InChI Key |
GPTKINNKBWGRMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride typically involves the esterification of 2-[4-(3-aminopropyl)phenyl]acetic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. Pathways involved include enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 383677-77-8 (referencing structurally similar compounds) .
- Storage : Requires refrigeration to maintain stability, consistent with amine-containing hydrochlorides .
- Functional Groups : The amine group confers basicity, while the ester group influences hydrophobicity and metabolic stability.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with two structurally related molecules:
Key Differences and Implications
AMTB incorporates a benzamide core and thienylmethyl group, which enhance binding to transmembrane proteins like TRP channels but reduce solubility .
Synthetic Utility :
- The methyl ester in the target compound serves as a prodrug motif, enabling hydrolysis to a carboxylic acid in vivo. This contrasts with the stable amide bond in AMTB, which resists metabolic degradation .
Q & A
Q. What are the established synthetic routes for Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride, and what critical reaction parameters influence yield and purity?
Answer: The synthesis typically involves coupling reactions and salt formation. For example:
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) may be employed to link aromatic and aminopropyl moieties. Reaction parameters such as temperature (80–120°C), pH (neutral to slightly basic), and catalyst loading (1–5 mol%) significantly affect yield .
- Hydrochloride Salt Formation : Treatment with hydrochloric acid in polar solvents (e.g., methanol or ethanol) under controlled stoichiometry ensures complete protonation of the amine group. Excess acid must be removed via vacuum drying to avoid impurities .
- Critical Parameters : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Optimize reaction time to prevent over- or under-coupling, which impacts purity .
Q. How can researchers characterize the hydrochloride salt formation and confirm its successful synthesis?
Answer: Use a combination of spectroscopic and analytical methods:
- FT-IR and NMR : Confirm the presence of the amine hydrochloride group (e.g., N–H stretching at 2500–3000 cm⁻¹ in FT-IR; downfield shifts in H NMR for protonated amines) .
- Elemental Analysis : Verify chloride content (theoretical vs. experimental) to validate salt stoichiometry .
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement, particularly if polymorphism is a concern .
- Solubility Testing : Compare solubility in aqueous vs. organic solvents to confirm enhanced hydrophilicity from the hydrochloride salt .
Advanced Research Questions
Q. What strategies are recommended for optimizing reaction conditions to minimize by-products during coupling steps?
Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh), PdCl) with ligands (e.g., XPhos) to improve regioselectivity. Lower catalyst loadings (0.5–1 mol%) may reduce metal contamination .
- Solvent Optimization : Use aprotic solvents (e.g., DMF, THF) to stabilize intermediates. Additives like potassium carbonate can neutralize acidic by-products .
- Temperature Gradients : Perform reactions under reflux or microwave-assisted conditions to accelerate kinetics and reduce side reactions .
- By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., unreacted starting materials, dimerization products) and adjust stoichiometry accordingly .
Q. How should researchers address discrepancies in spectroscopic data when characterizing the compound?
Answer:
- Contradictory NMR Peaks : Re-examine sample preparation (e.g., deuteration efficiency, pH effects on amine protonation). Compare with computational predictions (DFT or molecular modeling) .
- Purity Discrepancies : Cross-validate HPLC purity (>98%) with elemental analysis. If inconsistencies arise, perform recrystallization (e.g., using ethanol/water mixtures) to isolate the pure hydrochloride form .
- Unassigned Signals : Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping peaks, particularly in aromatic or aliphatic regions .
Q. What methodologies are effective for assessing the compound’s stability under varying storage conditions?
Answer:
- Accelerated Stability Studies : Store samples at elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks. Monitor degradation via HPLC for changes in peak area or new impurities .
- Light Sensitivity Testing : Expose samples to UV/visible light and track photodegradation products using LC-MS .
- pH-Dependent Stability : Dissolve the compound in buffers (pH 3–9) and measure decomposition rates. Hydrochloride salts are typically stable in acidic conditions but may hydrolyze in basic media .
Data Contradiction and Troubleshooting
Q. How can researchers resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
Answer:
- Solvent Screening : Systematically test solubility in water, methanol, DMSO, and chloroform. Note that hydrochloride salts generally exhibit higher aqueous solubility due to ionic interactions .
- Counterion Effects : Compare with non-hydrochloride analogs to isolate the salt’s contribution to solubility. If discrepancies persist, verify salt formation purity via chloride titration .
- Literature Cross-Referencing : Reconcile data with peer-reviewed studies on structurally similar compounds (e.g., methyl esters with aminopropyl groups) .
Q. What steps should be taken if biological activity assays yield inconsistent results across studies?
Answer:
- Batch Variability Analysis : Compare synthesis batches using HPLC and NMR to rule out impurity-driven effects .
- Assay Conditions : Standardize buffer composition (e.g., PBS vs. Tris-HCl), temperature, and cell lines. For in vitro studies, confirm compound stability under assay conditions .
- Positive/Negative Controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay sensitivity and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
